N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a trifluoromethyl group, and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea typically involves multi-step organic reactions. The process begins with the preparation of the core benzodioxine structure, followed by the introduction of the morpholine and trifluoromethyl groups through nucleophilic substitution and electrophilic aromatic substitution reactions. The final step involves the formation of the carbamothioyl linkage under controlled conditions, often using reagents such as thionyl chloride or isothiocyanates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 3,4-Dimethyl-N-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-benzenesulfonamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the morpholine ring provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C21H20F3N3O4S |
---|---|
Molecular Weight |
467.5g/mol |
IUPAC Name |
N-[[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C21H20F3N3O4S/c22-21(23,24)14-2-3-16(27-5-7-29-8-6-27)15(12-14)25-20(32)26-19(28)13-1-4-17-18(11-13)31-10-9-30-17/h1-4,11-12H,5-10H2,(H2,25,26,28,32) |
InChI Key |
JVDKACFYUHCKQQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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